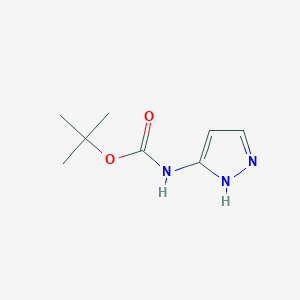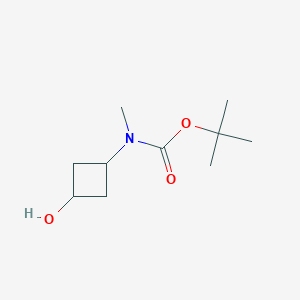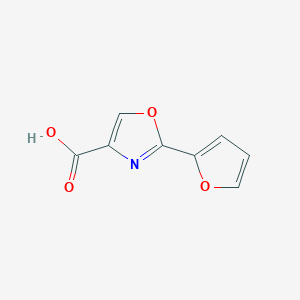
3-(4,4-Difluoro-piperidin-1-yl)-propionitrile
Descripción general
Descripción
3-(4,4-Difluoro-piperidin-1-yl)-propionitrile is a useful research compound. Its molecular formula is C8H12F2N2 and its molecular weight is 174.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Efficient Synthesis : The compound has been utilized in the efficient synthesis of 3-alkoxy-4,4-difluoropiperidines, which are valuable in agrochemical and pharmaceutical chemistry. This process involves deoxofluorination and selective N- and O-deprotection (Surmont et al., 2009).
Crystallographic Studies : 3-(Piperidin-1-yl)propionic acid, a related compound, forms adducts with triphenyltin chloride. The structure of these adducts, featuring N—H⋯O intramolecular hydrogen bonds and carboxylate bridging between Sn atoms, was revealed through crystallography (Yan & Khoo, 2005).
Chemistry and Pharmacology
Antipsychotic Analogs : The compound is a precursor in synthesizing 5-heteroaryl-substituted analogues of the antipsychotic sertindole. These derivatives are highly selective alpha 1-adrenoceptor antagonists, with potential CNS activity (Balle et al., 2003).
Corrosion Inhibition : Piperidine derivatives, including those related to 3-(4,4-Difluoro-piperidin-1-yl)-propionitrile, have been studied for their corrosion inhibition properties on iron. Quantum chemical calculations and molecular dynamics simulations have been used to predict these inhibition efficiencies (Kaya et al., 2016).
Fluorination for Receptor Ligands : Fluorinated piperidines, including derivatives of the compound , have been developed as selective human 5-HT1D receptor ligands. These studies also show the impact of fluorination on pharmacokinetic profiles (van Niel et al., 1999).
Potential Inhibitors of NAMPT : Crystal structure, Hirshfeld surface analysis, and molecular docking studies on pyridine derivatives, including those related to this compound, have been conducted to explore their role as potential inhibitors of Nicotinamidephosphoribosyltransferase (NAMPT) (Venkateshan et al., 2019).
Propiedades
IUPAC Name |
3-(4,4-difluoropiperidin-1-yl)propanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12F2N2/c9-8(10)2-6-12(7-3-8)5-1-4-11/h1-3,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNMKQBQUKNIDNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(F)F)CCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12F2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![tert-Butyl 8-bromo-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate](/img/structure/B1400318.png)





